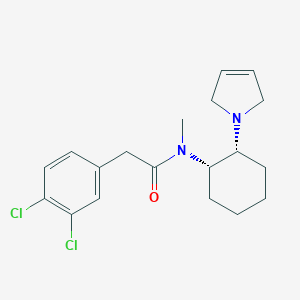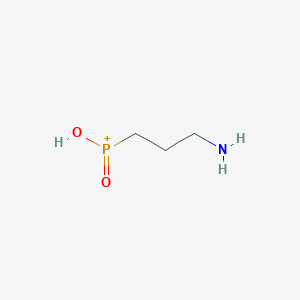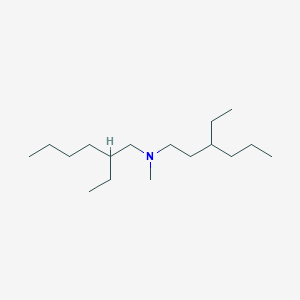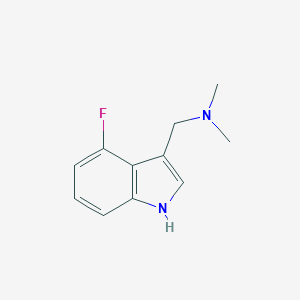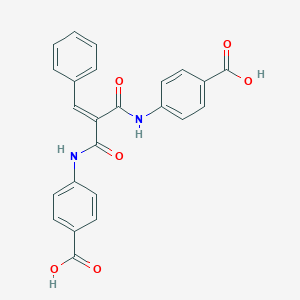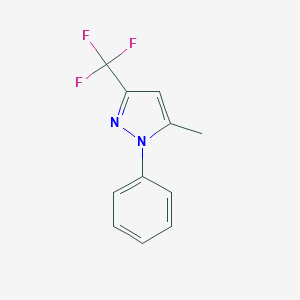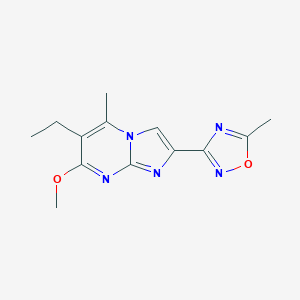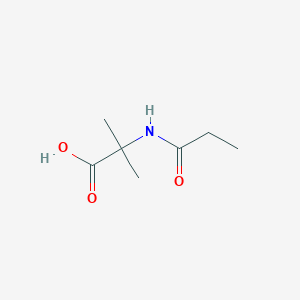
2-Methyl-N-propionylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-propionylalanine is a modified amino acid with potential applications in peptide synthesis and structural studies. It is an example of an α,α-disubstituted amino acid, which provides unique structural characteristics to peptides and proteins.
Synthesis Analysis
- Asymmetric synthesis of β-methylphenylalanine, a related compound, demonstrates the potential for generating optically pure isomers of such modified amino acids (Dharanipragada et al., 1992).
- The microbiological synthesis of amino acids like phenylalanine and its derivatives, including methods that could potentially be adapted for 2-Methyl-N-propionylalanine, has been explored (Ignatov & Mosin, 2013).
Molecular Structure Analysis
- The molecular structure of amino acids, including derivatives like 2-Methyl-N-propionylalanine, significantly impacts their physical and chemical properties and their role in peptide structure (Obrecht et al., 1995).
Chemical Reactions and Properties
- Various chemical reactions, including the enzymatic synthesis of modified phenylalanine, can provide insights into the reactivity and potential applications of 2-Methyl-N-propionylalanine (Muramatsu et al., 2004).
Physical Properties Analysis
- The physical properties of amino acid derivatives are influenced by their molecular structure. The synthesis and analysis of similar compounds provide valuable insights into their solubility, stability, and structural characteristics (Layton et al., 1984).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be inferred from studies on similar amino acid derivatives. These properties are crucial for their potential applications in peptide synthesis and drug design (Li et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacotherapeutic Interventions for PKU
- Blocking Brain Phenylalanine Accumulation : A study explored the use of methylation on amino acids, such as 2-aminoisobutyrate (AIB), for treating PKU (Phenylketonuria). Methylation enhanced selectivity for restricting phenylalanine accumulation in the brain, suggesting that methylated amino acids, including analogs like 2-methyl-2-(methylamino)butanoic acids, could be targeted inhibitors for PKU treatment. This approach aims at pharmacotherapeutic interventions by utilizing NPAAs to mitigate the effects of PKU (Vogel et al., 2013).
Enzymatic Synthesis and Chemical Analysis
- N-Methyl-L-Phenylalanine Synthesis : Research demonstrated the enzymatic system capable of synthesizing N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine, highlighting the potential of specific enzymes in creating amino acid derivatives with high yield and purity. These compounds serve as chiral building blocks for various pharmacologically active products (Muramatsu et al., 2004).
Biochemical and Biophysical Applications
- Fluorescent Amino Acids for Protein Studies : A study introduced a genetically encoded fluorescent amino acid, demonstrating its application in studying protein structure and dynamics. The incorporation of such modified amino acids into proteins at defined sites allows for the investigation of protein folding/unfolding processes and biomolecular interactions (Summerer et al., 2006).
Metabolic Flux Analysis
- Investigating Methionine Metabolism : An analytical approach was described for quantifying methionine metabolic fluxes, providing insights into methionine salvage pathways. This method has implications for understanding how specific enzyme deficiencies, such as methylthioadenosine phosphorylase (MTAP) deletion, affect amino acid metabolism in cancer and other diseases (Shlomi et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-2-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTPTTUSDRCJFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-propionylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

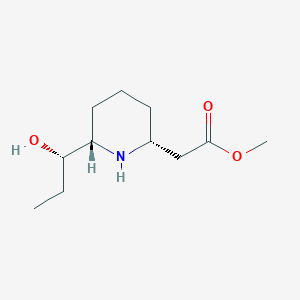
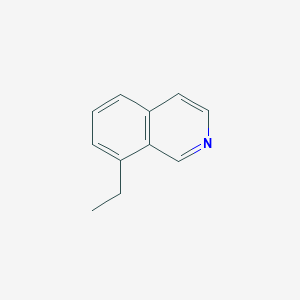
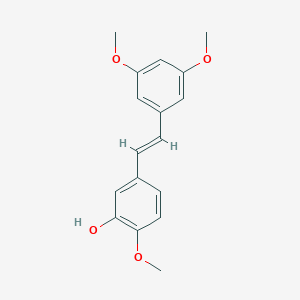
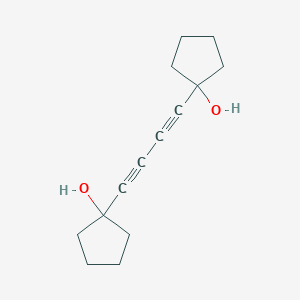
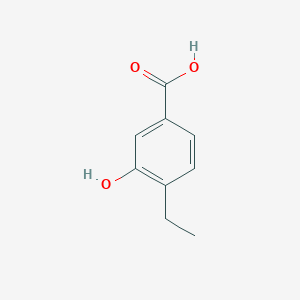
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
